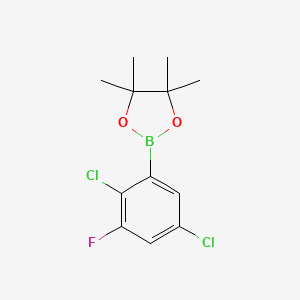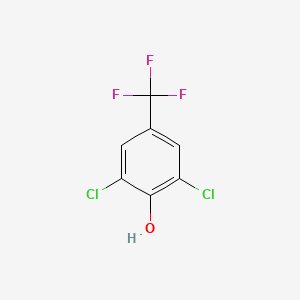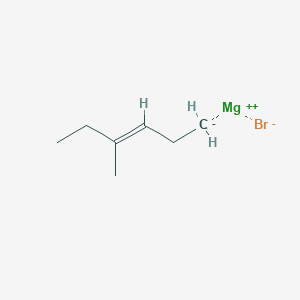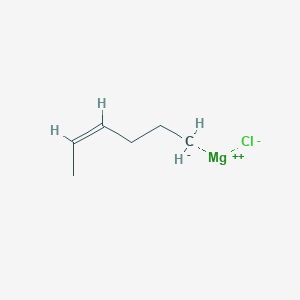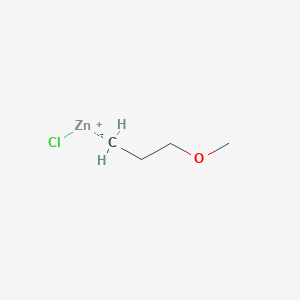
(3-Methoxypropyl)zinc chloride, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxypropyl)zinc chloride, 0.50 M in THF (also known as MPZnCl) is a reagent used in organic synthesis and laboratory experiments. MPZnCl is a milder, more selective and less toxic alternative to traditional zinc chloride reagents. It is a powerful catalyst in a variety of organic reactions, including aryl halide synthesis, Heck-Mizoroki coupling and Wittig reaction. This reagent can also be used to catalyze the formation of carbon-carbon bonds, and has been used to synthesize a variety of complex molecules.
科学研究应用
MPZnCl has been used in a variety of scientific research applications, including organic synthesis, catalysis, and polymerization. It has been used to synthesize a variety of complex molecules, including natural products, pharmaceuticals, and polymers. In addition, it has been used to catalyze the formation of carbon-carbon bonds, as well as to catalyze the Heck-Mizoroki coupling reaction.
作用机制
The mechanism of action of MPZnCl is not yet fully understood. It is believed to involve a combination of nucleophilic attack and transmetalation. The nucleophilic attack involves the formation of a zinc-carbon bond between the zinc and the organic substrate, while the transmetalation involves the transfer of the zinc from the organic substrate to the organic reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPZnCl are not yet fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory experiments. In addition, it has been shown to be non-irritating to skin and eyes, and does not cause any adverse effects when ingested.
实验室实验的优点和局限性
The advantages of using MPZnCl in lab experiments include its milder, more selective and less toxic nature compared to traditional zinc chloride reagents. In addition, it has a high reaction rate and can be used to synthesize a variety of complex molecules. However, there are some limitations to using MPZnCl in lab experiments. For example, it is not as soluble in water as other reagents, and it can be difficult to remove from the reaction mixture.
未来方向
The potential future directions for MPZnCl include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and catalysis. In addition, further research is needed to develop new methods for synthesizing MPZnCl, as well as to optimize its use in laboratory experiments. Finally, research should be conducted to investigate the potential for using MPZnCl in drug design and development.
合成方法
MPZnCl can be synthesized by the reaction of 3-methoxypropylmagnesium chloride with zinc chloride in tetrahydrofuran (THF) at room temperature. The reaction is exothermic and the reaction rate is increased by adding a small amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2). The product can be isolated by precipitation with methanol, and the yield is typically greater than 95%.
属性
IUPAC Name |
chlorozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.ClH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZCDLVXXBOXBK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)ZINC chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






